molecular formula C14H20N2O2S B2586844 1-allyl-3-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)urea CAS No. 1209674-74-7

1-allyl-3-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)urea

Cat. No. B2586844
CAS RN: 1209674-74-7
M. Wt: 280.39
InChI Key: VZDZJKWRNMKCJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Allyl-3-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)urea is a chemical compound that has gained attention in the scientific community due to its potential use in medicinal chemistry. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Mechanism Of Action

The mechanism of action of 1-allyl-3-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)urea is not fully understood. However, it has been suggested that this compound may inhibit the activity of enzymes involved in tumor growth and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 1-allyl-3-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)urea can induce apoptosis (programmed cell death) in cancer cells. It has also been found to reduce inflammation and oxidative stress in animal models.

Advantages And Limitations For Lab Experiments

The advantages of using 1-allyl-3-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)urea in lab experiments include its potential as an antitumor and anti-inflammatory agent. However, its limitations include the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

For research on 1-allyl-3-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)urea include further studies on its mechanism of action, potential side effects, and optimization of its synthesis method. This compound also has potential for use in combination therapies for cancer and other diseases.

Synthesis Methods

The synthesis of 1-allyl-3-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)urea has been achieved using various methods. One of the most commonly used methods involves the reaction of allyl isocyanate with 4-(thiophen-2-yl)tetrahydro-2H-pyran-4-carboxylic acid followed by the addition of urea. This method has been optimized to yield high purity and yield of the final product.

Scientific Research Applications

1-Allyl-3-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)urea has shown potential as an antitumor agent in preclinical studies. It has been found to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been studied for its potential use as an anti-inflammatory agent and has shown promising results in animal models.

properties

IUPAC Name

1-prop-2-enyl-3-[(4-thiophen-2-yloxan-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2S/c1-2-7-15-13(17)16-11-14(5-8-18-9-6-14)12-4-3-10-19-12/h2-4,10H,1,5-9,11H2,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZDZJKWRNMKCJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)NCC1(CCOCC1)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-allyl-3-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)urea

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